molecular formula C14H17N3O4 B5268548 (5Z)-2-IMINO-1-METHYL-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE

(5Z)-2-IMINO-1-METHYL-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE

Cat. No.: B5268548
M. Wt: 291.30 g/mol
InChI Key: JDUJSLKXSZBSMX-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-Imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes an imidazolidinone ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1-methylimidazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-Imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidinone ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(5Z)-2-Imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one
  • 1-Methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one
  • 2-Imino-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one

Uniqueness

(5Z)-2-Imino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-2-amino-1-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-17-9(13(18)16-14(17)15)5-8-6-10(19-2)12(21-4)11(7-8)20-3/h5-7H,1-4H3,(H2,15,16,18)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUJSLKXSZBSMX-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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